molecular formula C23H28N3O8P B11415923 Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11415923
M. Wt: 505.5 g/mol
InChI Key: ORZUGCXNAMRSJK-UHFFFAOYSA-N
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Description

Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a nitrophenyl group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using concentrated nitric acid and sulfuric acid.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Phosphonate Ester: The final step involves the reaction of the oxazole derivative with diethyl phosphite under suitable conditions to form the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-{[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]amino}-3-methyl-2,4-thiophenedicarboxylate
  • Diethyl 5-[(3,4-dimethoxyphenyl)prop-2-enoyl]amino-3-methylthiophene-2,4-dicarboxylate

Uniqueness

Diethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H28N3O8P

Molecular Weight

505.5 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C23H28N3O8P/c1-5-32-35(29,33-6-2)23-22(24-13-12-16-10-11-19(30-3)20(14-16)31-4)34-21(25-23)17-8-7-9-18(15-17)26(27)28/h7-11,14-15,24H,5-6,12-13H2,1-4H3

InChI Key

ORZUGCXNAMRSJK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCCC3=CC(=C(C=C3)OC)OC)OCC

Origin of Product

United States

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